molecular formula C9H10FNO B1338429 N-(2-Fluoro-4-methylphenyl)acetamide CAS No. 326-67-0

N-(2-Fluoro-4-methylphenyl)acetamide

Cat. No.: B1338429
CAS No.: 326-67-0
M. Wt: 167.18 g/mol
InChI Key: WHXUSWHUWNRNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H10FNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-fluoro-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

N-(2-Fluoro-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

While the specific mechanism of action for “N-(2-Fluoro-4-methylphenyl)acetamide” is not available, a related compound, 2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide, has been found to bind to the GluA2 subunit of the AMPA receptor, preventing the receptor from being activated by glutamate. This leads to a decrease in the excitability of neurons, which can have downstream effects on synaptic transmission and plasticity.

Safety and Hazards

The safety information available indicates that “N-(2-Fluoro-4-methylphenyl)acetamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Fluoro-4-methylphenyl)acetamide can be synthesized through the reaction of 2-fluoro-4-methyl-aniline with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a low temperature (0°C) to control the reaction rate and prevent side reactions. The reaction mixture is then washed with dilute hydrochloric acid to remove any unreacted starting materials and by-products .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Fluoro-4-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXUSWHUWNRNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456515
Record name N-(2-Fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-67-0
Record name N-(2-Fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluoro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Fluoro-4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Fluoro-4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Fluoro-4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Fluoro-4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Fluoro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.